2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide
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Overview
Description
2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)pyridine: This intermediate can be synthesized through the chlorination of 5-(trifluoromethyl)pyridine using reagents such as phosphorus pentachloride.
Formation of the piperazine derivative: The 3-chloro-5-(trifluoromethyl)pyridine is then reacted with piperazine to form the piperazine derivative.
Acetylation: The piperazine derivative is acetylated using acetic anhydride to introduce the acetyl group.
Coupling with N,3,3-trimethylbutanamide: The final step involves coupling the acetylated piperazine derivative with N,3,3-trimethylbutanamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and pyridine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
N,3,3-trimethylbutanamide: Another precursor used in the final coupling step.
Trifluoromethylpyridines: A class of compounds with similar structural motifs and applications.
Uniqueness
2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetyl]amino]-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClF3N5O2/c1-18(2,3)15(17(30)24-4)26-14(29)11-27-5-7-28(8-6-27)16-13(20)9-12(10-25-16)19(21,22)23/h9-10,15H,5-8,11H2,1-4H3,(H,24,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVAPLINBCHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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